ML339

Description

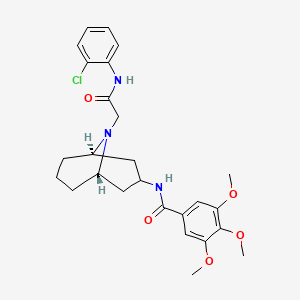

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYAPRDKNCABY-YQQQUEKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML339 in Prostate Cancer: A Technical Guide to its Mechanism of Action and Exploration of Putative Novel Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML339 has been identified as a potent and selective antagonist of the CXCR6 receptor, playing a significant role in mitigating prostate cancer cell metastasis and proliferation. This technical guide provides a comprehensive overview of the established mechanism of action of this compound through the CXCR6/CXCL16 axis. Furthermore, this document explores a hypothetical, yet unproven, intersection with the DDI1/DDI2 protease and NRF2 signaling pathways, presenting a novel avenue for future research in prostate cancer therapeutics. This guide synthesizes currently available data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding and inspire further investigation.

The Established Mechanism of Action: this compound as a CXCR6 Antagonist

Prostate cancer progression and metastasis are complex processes involving intricate signaling networks. The chemokine receptor CXCR6 and its ligand CXCL16 have been identified as key players in this cascade.

The CXCR6/CXCL16 Axis in Prostate Cancer

The CXCR6/CXCL16 signaling axis is implicated in the progression of prostate cancer.[1] Elevated expression of CXCR6 is observed in prostate cancer tissues and cell lines, correlating with higher Gleason scores, a marker of tumor aggressiveness.[1] The binding of CXCL16 to CXCR6 initiates a signaling cascade that promotes cancer cell migration, invasion, and adhesion to endothelial cells, which are critical steps in the metastatic process.[1] This signaling is mediated, in part, through the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

This compound: A Selective Inhibitor of CXCR6

This compound is a small molecule that acts as a selective antagonist of the CXCR6 receptor.[1] By binding to CXCR6, this compound effectively blocks the downstream signaling initiated by CXCL16. This inhibition has been shown to impede prostate cancer cell metastasis and proliferation in preclinical studies.[1]

Quantitative Data on this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (hCXCR6) | 140 nM | - | [3] |

| Selectivity vs. CXCR4, CXCR5, CCR6, APJ | >79 µM | - | [3] |

The DDI1/DDI2 Proteases and NRF2 Signaling: A Hypothetical Intersection

While the primary mechanism of this compound is well-defined, its potential interplay with other cellular pathways remains an area of active speculation. Here, we explore a hypothetical connection between CXCR6 signaling and the DDI1/DDI2-NRF2 axis. It is critical to note that there is currently no direct experimental evidence linking this compound to the DDI1/DDI2-NRF2 pathway.

DDI1/DDI2: Regulators of Proteostasis

DNA damage-inducible 1 homolog 1 (DDI1) and 2 (DDI2) are aspartic proteases involved in the ubiquitin-proteasome system.[4][5] Their primary known function is the cleavage and activation of NRF1 (Nuclear factor erythroid 2-related factor 1), a transcription factor that regulates the expression of proteasome subunits.[4][6][7][8][9] This process is crucial for maintaining protein homeostasis, particularly under conditions of proteasome stress.[6][7]

The NRF2 Pathway in Prostate Cancer

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[1] In normal cells, NRF2 is kept at low levels by its inhibitor KEAP1. Under oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[1] In prostate cancer, the role of NRF2 is complex. While it can protect normal cells from malignant transformation, sustained activation of NRF2 in cancer cells can promote survival, proliferation, and resistance to therapy.[1][10]

A Hypothetical Link: CXCR6, DDI1/DDI2, and NRF2

The link between CXCR6 signaling and the NRF2 pathway is an area ripe for investigation. It is plausible that the downstream effects of CXCR6 activation, such as increased cellular stress from proliferation and migration, could influence the NRF2 pathway. While DDI1/DDI2 are known to cleave NRF1, their potential role in modulating NRF2 activity, either directly or indirectly, is unknown. Future research could explore whether this compound, by inhibiting CXCR6, alters the cellular stress state and consequently modulates NRF2 activity, and if DDI1/DDI2 play any part in this hypothetical cascade.

Experimental Protocols

To investigate the mechanism of action of this compound and explore its potential links to the DDI1/DDI2-NRF2 pathway, the following experimental protocols are recommended.

Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CXCR6, p-AKT, AKT, NRF2, KEAP1, DDI1, DDI2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Invasion Assay (Transwell Assay)

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium.

-

Cell Seeding: Seed prostate cancer cells in the upper chamber in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS or CXCL16) to the lower chamber.

-

Treatment: Add this compound to both the upper and lower chambers.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of invading cells in several random fields under a microscope.

Visualizations of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed in this guide.

Caption: The CXCR6 signaling pathway initiated by CXCL16 binding, leading to cell proliferation and metastasis via AKT/mTOR activation. This compound acts as an inhibitor of CXCR6.

Caption: Activation of NRF1 through cleavage by the DDI2 protease, leading to the transcription of proteasome subunit genes.

Caption: The NRF2/KEAP1 signaling pathway, where oxidative stress leads to NRF2 activation and the transcription of antioxidant genes.

Caption: A proposed experimental workflow to investigate the hypothetical link between this compound and the DDI1/DDI2-NRF2 pathway in prostate cancer cells.

References

- 1. Cellular Modulators of the NRF2/KEAP1 Signaling Pathway in Prostate Cancer [imrpress.com]

- 2. CXCR6 Induces Prostate Cancer Progression by the AKT/Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nrf1 and nrf2 balance in oxidative stress regulation and androgen signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DDI2 Is a Ubiquitin-Directed Endoprotease Responsible for Cleavage of Transcription Factor NRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Disabling the Protease DDI2 Attenuates the Transcriptional Activity of NRF1 and Potentiates Proteasome Inhibitor Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DDI2 Is a Ubiquitin-Directed Endoprotease Responsible for Cleavage of Transcription Factor NRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The aspartyl protease DDI2 activates Nrf1 to compensate for proteasome dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockout of NRF2 triggers prostate cancer cells death through ROS modulation and sensitizes to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

ML339: A Selective CXCR6 Antagonist for Prostate Cancer Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostate cancer remains a significant global health concern, with high mortality rates primarily linked to the metastatic spread of malignant cells, particularly to bone.[1] The C-X-C chemokine receptor type 6 (CXCR6), and its sole ligand, CXCL16, have been identified as key players in this process. The CXCR6/CXCL16 axis is significantly implicated in prostate cancer cell metastasis, proliferation, and subsequent bone invasion.[1] Notably, CXCR6 is highly expressed in prostate cancer tissues and cell lines, such as LNCaP and PC3, with expression levels correlating with higher Gleason scores and more aggressive cancer phenotypes.[1] In this context, the development of selective CXCR6 antagonists presents a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of ML339, the first reported selective small-molecule antagonist of CXCR6.[2]

This compound is a potent and selective inhibitor of the human CXCR6 receptor, representing a significant advancement over previously identified hit compounds.[2] It demonstrates good selectivity against other G protein-coupled receptors (GPCRs) and offers a valuable pharmacological tool for investigating the role of the CXCR6/CXCL16 axis in prostate cancer progression.[2] This document details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols related to this compound, providing a crucial resource for researchers in the field.

Chemical Properties and Structure

This compound possesses a [3.3.1] azabicyclononane scaffold with an amide substituent in the exo-orientation.[2]

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂ClN₃O₅ | TargetMol |

| Molecular Weight | 502.00 g/mol | Selleck Chemicals |

| CAS Number | 2579689-83-9 | MedchemExpress.com |

| Solubility | DMSO: ≥ 100 mg/mL (199.2 mM) | Selleck Chemicals |

| Water: Insoluble | Selleck Chemicals | |

| Ethanol: 13 mg/mL | Selleck Chemicals |

Mechanism of Action

This compound functions as a selective antagonist of the human CXCR6 receptor. Its primary mechanism involves the inhibition of downstream signaling pathways initiated by the binding of the natural ligand, CXCL16, to CXCR6. Specifically, this compound has been shown to antagonize two key signaling events: β-arrestin recruitment and the cyclic adenosine monophosphate (cAMP) signaling pathway.[3][4][5]

The interaction of CXCL16 with CXCR6, a G protein-coupled receptor, typically triggers a cascade of intracellular events. One of the initial steps following receptor activation is the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization and internalization, as well as initiating G protein-independent signaling. This compound effectively blocks this CXCL16-induced recruitment of β-arrestin to the CXCR6 receptor.[3][4]

Furthermore, CXCR6 activation can modulate intracellular cAMP levels. This compound has been demonstrated to inhibit the changes in cAMP concentration that are induced by CXCL16 binding to CXCR6.[3][4] By disrupting these signaling pathways, this compound effectively mitigates the cellular responses mediated by the CXCR6/CXCL16 axis, such as cell migration and proliferation.[1]

CXCR6 Signaling Pathway

The binding of CXCL16 to CXCR6 initiates multiple downstream signaling cascades that are crucial for cell migration, proliferation, and survival. These pathways include the PI3K/Akt/mTOR and the ERK/MAPK pathways.[5][6][7] Activation of these pathways can lead to cytoskeletal rearrangements and changes in gene expression that promote a metastatic phenotype.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC₅₀ | Reference |

| CXCR6 Antagonism | Human | 140 nM | [3][4][5][8] |

| β-arrestin Recruitment | Human | 0.3 µM | [3][4][5] |

| cAMP Signaling | Human | 1.4 µM | [3][4][5] |

| β-arrestin Recruitment | Murine | 18 µM | [3][4] |

Table 2: Selectivity Profile of this compound

| Receptor | IC₅₀ | Reference |

| CXCR5 | > 79 µM | [3][4] |

| CXCR4 | > 79 µM | [3][4] |

| CCR6 | No inhibitory activity | [2] |

| Apelin Receptor (APJ) | > 79 µM | [3][4] |

| 5-HT2B | Moderate activity at 10 µM | [3] |

| DAT | Moderate activity at 10 µM | [3] |

Table 3: In Vitro ADME & Pharmacokinetic Properties of this compound

| Parameter | Result | Reference |

| Plasma Protein Binding | High | [3] |

| Plasma Stability (Human) | Good | [1][3] |

| Plasma Stability (Mouse) | Moderate | [1][3] |

| Permeability (PAMPA) | Good, pH-dependent | [1] |

| Cytotoxicity (Fa2-N4 cells) | LC₅₀ > 50 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to block the ligand-induced recruitment of β-arrestin to the CXCR6 receptor. The DiscoverX PathHunter® β-arrestin assay is a commonly used platform for this purpose.[9][10][11][12][13]

Principle: The assay utilizes cells co-expressing a ProLink™ (PK)-tagged GPCR (CXCR6) and an Enzyme Acceptor (EA)-tagged β-arrestin. Ligand-induced activation of the GPCR leads to β-arrestin recruitment, forcing the complementation of the two β-galactosidase enzyme fragments (PK and EA). This results in a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

PathHunter® eXpress CXCR6 β-Arrestin cells

-

Cell Plating Reagent

-

CXCL16 ligand

-

This compound or other test compounds

-

PathHunter® Detection Reagents

-

White, opaque 96-well or 384-well microplates

-

Luminometer

Procedure:

-

Cell Plating:

-

Culture PathHunter® cells according to the supplier's instructions.

-

Resuspend cells in Cell Plating Reagent at the recommended density.

-

Dispense 100 µL of the cell suspension into each well of the microplate.

-

Incubate for 24-48 hours at 37°C in a CO₂ incubator.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and control compounds in the appropriate vehicle (e.g., DMSO) and then dilute in Cell Plating Reagent. The final solvent concentration should be ≤ 1%.

-

Add the diluted compounds to the cell plates.

-

-

Ligand Stimulation:

-

Prepare a solution of CXCL16 at a concentration that elicits an EC₈₀ response.

-

Add the CXCL16 solution to the wells containing the test compounds.

-

Incubate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the PathHunter® Detection Reagent solution according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure chemiluminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

cAMP Signaling Assay

This assay quantifies the effect of this compound on CXCL16-mediated changes in intracellular cAMP levels. Since CXCR6 can couple to Gαi, its activation typically leads to a decrease in cAMP levels.

Principle: The assay measures intracellular cAMP levels, often using a competitive immunoassay format with time-resolved fluorescence resonance energy transfer (TR-FRET) or a bioluminescent assay.[14][15][16][17] In a Gαi-coupled receptor assay, forskolin is often used to stimulate adenylate cyclase and raise basal cAMP levels, making the inhibitory effect of the GPCR activation more readily detectable.[14]

Materials:

-

Cells expressing human CXCR6

-

Forskolin

-

CXCL16 ligand

-

This compound or other test compounds

-

cAMP assay kit (e.g., HTRF, cAMP-Glo™)

-

Microplate reader capable of detecting the assay signal (fluorescence or luminescence)

Procedure:

-

Cell Plating:

-

Plate CXCR6-expressing cells in a suitable microplate and incubate overnight.

-

-

Compound and Ligand Treatment:

-

Pre-treat cells with various concentrations of this compound.

-

Add a fixed concentration of forskolin to all wells (except for baseline controls) to stimulate cAMP production.

-

Add CXCL16 to induce Gαi-mediated inhibition of adenylate cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the assay kit protocol to release intracellular cAMP.

-

Add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

-

Incubate to allow for the competitive binding reaction to reach equilibrium.

-

-

Signal Measurement:

-

Measure the signal (e.g., TR-FRET ratio or luminescence) using a microplate reader.

-

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the cAMP concentration in each well.

-

Determine the IC₅₀ of this compound for the inhibition of the CXCL16-mediated decrease in forskolin-stimulated cAMP levels.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is an in vitro model used to predict passive, transcellular permeability of compounds.[1][3][18][19][20]

Principle: A multi-well plate with a filter membrane coated with a lipid solution separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that passively diffuses across the artificial membrane over a set period is quantified.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Lipid solution (e.g., lecithin in dodecane)

-

Phosphate-buffered saline (PBS) at various pH values

-

This compound or other test compounds

-

Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

-

Membrane Coating:

-

Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

-

-

Solution Preparation:

-

Prepare a solution of this compound in PBS at the desired pH in the donor plate.

-

Fill the acceptor plate with buffer.

-

-

Incubation:

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification:

-

After incubation, separate the plates.

-

Measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

-

-

Data Analysis:

-

Calculate the permeability coefficient (Pe) using the measured concentrations and assay parameters (e.g., membrane area, incubation time, well volumes).

-

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which is crucial for predicting its in vivo half-life.[21][22][23][24][25]

Principle: The test compound is incubated with plasma at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then quantified by LC-MS/MS.

Materials:

-

Human and mouse plasma

-

This compound or other test compounds

-

Incubator or water bath at 37°C

-

Acetonitrile or methanol (for quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate this compound with plasma (human or mouse) at a final concentration of typically 1 µM at 37°C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquot to precipitate proteins and stop enzymatic reactions.

-

-

Sample Preparation:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Calculate the half-life (t₁/₂) from the slope of the linear regression.

-

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[26][27][28][29]

Principle: The test compound is incubated with liver microsomes and an NADPH-regenerating system (to support enzymatic activity). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

-

Human and mouse liver microsomes

-

This compound or other test compounds

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Incubator or water bath at 37°C

-

Acetonitrile or methanol (for quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound.

-

-

Initiation and Incubation:

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent containing an internal standard.

-

-

Sample Preparation and Analysis:

-

Centrifuge the samples to remove precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of this compound.

-

Synthesis of this compound

The synthesis of this compound is a multi-step process. A summarized synthetic scheme is presented below. For detailed experimental procedures, refer to Hershberger et al. (2012).[2]

Scheme 1: Synthesis of this compound [2][14]

-

Step i): Reaction of exo-3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (CH₂Cl₂).

-

Step ii): Removal of the Boc protecting group using trifluoroacetic acid (TFA) in CH₂Cl₂.

-

Step iii): Reaction of the resulting amine with chloroacetyl chloride in the presence of Et₃N and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Step iv): Alkylation with a suitable aniline derivative in the presence of Et₃N in CH₂Cl₂ to yield the final product, this compound.

Conclusion

This compound is a pioneering selective small-molecule antagonist of the CXCR6 receptor. It exhibits potent inhibition of human CXCR6 signaling pathways, including β-arrestin recruitment and cAMP modulation.[3][4][5] With its favorable in vitro properties, including good permeability and stability in human plasma, this compound serves as an invaluable tool for elucidating the role of the CXCR6/CXCL16 axis in prostate cancer metastasis and proliferation.[1][3] While its reduced potency against the murine receptor presents some limitations for certain in vivo studies, it remains highly relevant for human cell-based assays and xenograft models.[3][4] This technical guide provides a comprehensive summary of the available data on this compound, offering researchers a solid foundation for future investigations into CXCR6-targeted therapies.

References

- 1. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CXCR | TargetMol [targetmol.com]

- 9. 4.4.2. β-Arrestin Binding Assay [bio-protocol.org]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. cosmobio.co.jp [cosmobio.co.jp]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay Protocol [promega.jp]

- 16. cAMP-Glo™ Assay [promega.com]

- 17. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. youtube.com [youtube.com]

- 20. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]

- 21. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. Plasma Stability Assay | Domainex [domainex.co.uk]

- 25. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 27. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 28. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

ML339: A Potent and Selective Antagonist of CXCR6 for Investigating Cancer Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate process of metastasis involves a complex interplay between cancer cells and the tumor microenvironment, orchestrated by various signaling molecules, including chemokines and their receptors. The chemokine receptor CXCR6 and its ligand, CXCL16, have emerged as a critical axis in promoting the metastasis of several cancers, including prostate and hepatocellular carcinoma.[1] ML339 is a potent and selective small-molecule antagonist of CXCR6, offering a valuable pharmacological tool to probe the role of the CXCR6/CXCL16 axis in cancer progression and to explore its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways and experimental workflows involved in its study.

Core Mechanism of Action

This compound functions as a selective antagonist of the human CXCR6 receptor.[1] By binding to CXCR6, this compound blocks the interaction of the receptor with its natural ligand, CXCL16. This inhibition disrupts the downstream signaling cascades that are normally initiated by CXCL16 binding, which are known to promote cancer cell proliferation, migration, and invasion.[1] The CXCR6/CXCL16 axis is known to activate several key signaling pathways implicated in cancer metastasis, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3][4][5]

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound Against CXCR6

| Assay | Species | IC50 | Reference |

| β-arrestin recruitment | Human | 0.3 µM | N/A |

| cAMP signaling | Human | 1.4 µM | N/A |

| General Antagonist Activity | Human | 140 nM | N/A |

Table 2: Selectivity of this compound Against Other Receptors

| Receptor | Species | IC50 | Reference |

| CXCR4 | Human | > 79 µM | N/A |

| CXCR5 | Human | > 79 µM | N/A |

| CCR6 | Human | > 79 µM | N/A |

| APJ | Human | > 79 µM | N/A |

Signaling Pathways

The CXCR6/CXCL16 signaling axis plays a pivotal role in cancer metastasis by activating downstream pathways that regulate cell migration, proliferation, and survival. The following diagram illustrates the key signaling events initiated by CXCL16 binding to CXCR6 and the point of inhibition by this compound.

Caption: CXCR6 signaling pathway and this compound's point of inhibition.

Experimental Protocols

To facilitate the use of this compound in studying cancer metastasis, this section provides detailed methodologies for key in vitro assays.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to CXCR6 upon ligand binding, a key step in GPCR desensitization and signaling. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.[6][7][8][9]

Principle: The assay utilizes enzyme fragment complementation (EFC). CXCR6 is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon CXCL16-mediated activation of CXCR6, β-arrestin-EA is recruited to the receptor, forcing the complementation of PK and EA to form a functional β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

PathHunter® CXCR6 expressing cells

-

Cell plating medium

-

Assay buffer

-

CXCL16 ligand

-

This compound or other test compounds

-

PathHunter® Detection Reagents (containing substrate)

-

White, solid-bottom 384-well assay plates

-

Luminometer

Protocol:

-

Cell Plating:

-

Harvest and resuspend PathHunter® cells in cell plating medium at the desired concentration.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate at 37°C in a humidified CO2 incubator overnight.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and CXCL16 in assay buffer.

-

For antagonist mode, add 5 µL of this compound dilutions to the cell plate and incubate for 30 minutes at 37°C.

-

Add 5 µL of an EC80 concentration of CXCL16 to the wells containing the antagonist and to control wells. For agonist mode, add 5 µL of CXCL16 dilutions directly to the cells.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Detection:

-

Equilibrate the PathHunter® Detection Reagents to room temperature.

-

Add 15 µL of the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the chemiluminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for antagonist activity or the percentage of activation for agonist activity relative to controls.

-

Determine the IC50 or EC50 values by fitting the data to a four-parameter logistic curve.

-

cAMP Signaling Assay (HTRF)

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a second messenger whose production is modulated by G-protein coupled receptors like CXCR6. The HTRF® cAMP assay from Cisbio is a widely used method.[10][11][12][13]

Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. When the antibody is bound to the d2-labeled tracer, FRET occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal.

Materials:

-

Cells expressing CXCR6

-

Cell culture medium

-

Stimulation buffer

-

CXCL16 ligand

-

This compound or other test compounds

-

Forskolin (to stimulate cAMP production in Gi-coupled systems)

-

HTRF® cAMP assay kit (containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody)

-

White, low-volume 384-well assay plates

-

HTRF-compatible plate reader

Protocol:

-

Cell Preparation:

-

Harvest and resuspend cells in stimulation buffer to the desired concentration.

-

-

Assay Procedure:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of this compound dilutions (for antagonist mode) or CXCL16 dilutions (for agonist mode) to the wells.

-

For antagonist assays of Gi-coupled receptors, add 5 µL of an EC80 concentration of CXCL16 following a pre-incubation with this compound.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Add 5 µL of the d2-labeled cAMP solution to each well.

-

Add 5 µL of the cryptate-labeled anti-cAMP antibody solution to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the 665/620 ratio and the Delta F% according to the manufacturer's instructions.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the samples from the standard curve.

-

Calculate IC50 or EC50 values from the dose-response curves.

-

Transwell Migration Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, a process that is central to metastasis.[14][15][16][17][18]

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as CXCL16. Cells that migrate through the pores to the underside of the membrane are fixed, stained, and counted. This compound can be added to the upper chamber to assess its inhibitory effect on CXCL16-induced migration.

Materials:

-

Prostate cancer cell lines (e.g., PC-3)

-

Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

CXCL16

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture prostate cancer cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 18-24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of medium containing CXCL16 (chemoattractant) to the lower wells of a 24-well plate. Use serum-free medium as a negative control and medium with 10% FBS as a positive control.

-

To the cell suspension, add this compound at various concentrations (or vehicle control).

-

Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

-

Data Analysis:

-

Visualize and count the migrated cells in several random fields of view under a microscope.

-

Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured on a plate reader to quantify migration.

-

Calculate the percentage of migration inhibition by this compound compared to the CXCL16-only control.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on cancer cell metastasis in vitro.

Caption: In vitro workflow for evaluating this compound's anti-metastatic potential.

Conclusion

This compound is a valuable research tool for dissecting the role of the CXCR6/CXCL16 signaling axis in cancer metastasis. Its high potency and selectivity make it an ideal probe for in vitro and potentially in vivo studies. The detailed protocols and workflow provided in this guide are intended to facilitate the use of this compound by researchers in academia and industry, ultimately contributing to a better understanding of metastatic mechanisms and the development of novel anti-cancer therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. CXCR6/CXCL16 functions as a regulator in metastasis and progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 18. protocols.io [protocols.io]

The Pharmacology of ML339: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of ML339, a selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6). This document summarizes its mechanism of action, in vitro and in vivo properties, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Concepts and Mechanism of Action

This compound is a potent and selective small-molecule antagonist of the human CXCR6 receptor.[1][2][3] It was identified through high-throughput screening of the NIH Molecular Library Small Molecule Repository (MLSMR).[2] The primary mechanism of action of this compound is the inhibition of the interaction between CXCR6 and its cognate ligand, CXCL16. This interaction is crucial in various physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of certain cancers such as prostate and hepatocellular carcinoma.[1][2]

This compound exerts its antagonistic effects by blocking the downstream signaling pathways initiated by CXCL16 binding to CXCR6. Specifically, it has been shown to inhibit β-arrestin recruitment to the receptor and the subsequent modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | IC50 | Reference |

| CXCR6 | β-arrestin recruitment | Human | 0.3 µM | [2] |

| CXCR6 | cAMP signaling | Human | 1.4 µM | [2] |

| CXCR6 | General Antagonist Activity | Human | 140 nM | [3] |

| CXCR5 | Not specified | Human | > 79 µM | [3] |

| CXCR4 | Not specified | Human | > 79 µM | [3] |

| CCR6 | Not specified | Human | > 79 µM | [3] |

| APJ | Not specified | Human | > 79 µM | [3] |

Table 2: In Vitro ADME-Tox Properties of this compound

| Parameter | Assay | Result | Reference |

| Plasma Stability | Incubation in plasma | Good stability in human plasma, moderate in mouse plasma | [1][3] |

| Microsomal Stability | Incubation with liver microsomes | Moderate stability | [3] |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Good permeability | [3] |

Signaling Pathways

The binding of CXCL16 to CXCR6 activates several downstream signaling cascades that are implicated in cell survival, proliferation, and migration. This compound, by blocking this initial interaction, effectively inhibits these pathways. The primary signaling axes modulated by the CXCL16/CXCR6 interaction include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Caption: CXCR6 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

β-Arrestin Recruitment Assay

This assay is designed to measure the recruitment of β-arrestin to the CXCR6 receptor upon ligand binding, a key step in GPCR desensitization and signaling.

Caption: Workflow for the β-Arrestin Recruitment Assay.

Protocol:

-

Cell Culture: Cells engineered to co-express a tagged CXCR6 receptor and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® technology) are cultured in appropriate media.

-

Plating: Cells are seeded into 384-well white-walled, clear-bottom assay plates and incubated overnight.

-

Compound Addition: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated to allow for compound binding to the receptor.

-

Agonist Stimulation: A solution of CXCL16 is added to all wells to stimulate the CXCR6 receptor.

-

Second Incubation: The plate is incubated to allow for β-arrestin recruitment to the activated receptor.

-

Signal Detection: A detection reagent is added, and the resulting chemiluminescent or fluorescent signal is read using a plate reader.

-

Data Analysis: The signal is normalized to controls, and the IC50 value for this compound is determined by fitting the data to a four-parameter logistic curve.

cAMP Signaling Assay

This assay measures the intracellular concentration of cyclic AMP, a second messenger whose production is modulated by CXCR6 activation.

Protocol:

-

Cell Culture and Plating: Cells expressing CXCR6 are cultured and plated in a similar manner to the β-arrestin assay.

-

Compound Incubation: this compound or vehicle is added to the cells and incubated.

-

Stimulation: A solution containing CXCL16 and a phosphodiesterase inhibitor (to prevent cAMP degradation) is added to the wells.

-

Lysis and Detection: After an incubation period, a lysis buffer is added to release intracellular cAMP. A detection solution containing a cAMP-dependent protein kinase is then added.

-

ATP Measurement: A kinase-glo reagent is added to measure the remaining ATP, which is inversely proportional to the amount of cAMP produced. The luminescent signal is read on a plate reader.

-

Data Analysis: A standard curve is used to convert the luminescent signal to cAMP concentration, and the IC50 of this compound is calculated.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, providing an early indication of its hepatic clearance.

Caption: Workflow for the Microsomal Stability Assay.

Protocol:

-

Incubation Mixture: A reaction mixture containing liver microsomes (human or mouse), buffer, and this compound is prepared.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

-

Incubation: The mixture is incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The percentage of this compound remaining at each time point is plotted, and the in vitro half-life and intrinsic clearance are calculated.

In Vivo Studies

While the initial probe report for this compound indicated plans for in vivo studies in prostate cancer models, detailed published data for this compound in such models is limited. However, a closely related analog, compound 81, has been evaluated in a mouse xenograft model of hepatocellular carcinoma.[2]

Hepatocellular Carcinoma Xenograft Model (Compound 81):

-

Cell Line: SK-HEP-1 human hepatocellular carcinoma cells were used.

-

Animal Model: Immunodeficient mice were utilized.

-

Study Design: Tumor cells were implanted subcutaneously. Once tumors reached a certain size, mice were treated with the compound.

-

Outcome: The CXCR6 antagonist significantly arrested tumor growth in this model.[2]

Conclusion

This compound is a valuable research tool for investigating the role of the CXCR6/CXCL16 axis in health and disease. Its selectivity and potency make it a suitable probe for in vitro studies, and it serves as a promising starting point for the development of therapeutic agents targeting CXCR6-mediated pathologies. Further in vivo characterization of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The CXCR6 Antagonist ML339: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key signaling axis within the TME is the chemokine receptor CXCR6 and its ligand, CXCL16. This axis is implicated in promoting a pro-inflammatory environment, recruiting immune cells, and facilitating tumor cell proliferation and invasion. ML339 has been identified as the first selective, small-molecule antagonist of CXCR6, offering a valuable tool to probe the function of the CXCR6/CXCL16 axis and a potential therapeutic agent to modulate the TME.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the tumor microenvironment, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action of this compound

This compound is a selective inhibitor of the human CXCR6 receptor.[1][2] It functions by antagonizing the downstream signaling pathways induced by the binding of the natural ligand CXCL16. The primary mechanisms of inhibition are through the blockade of β-arrestin recruitment and the attenuation of cAMP signaling.[3]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key potency and selectivity data.

| Assay | Target | Parameter | Value | Reference |

| β-arrestin Recruitment | Human CXCR6 | IC50 | 0.3 µM | [3][4] |

| cAMP Signaling | Human CXCR6 | IC50 | 1.4 µM | [3][4] |

| β-arrestin Recruitment | Mouse CXCR6 | IC50 | 18 µM | [3] |

| Selectivity Profile | Target | Parameter | Value | Reference |

| β-arrestin Recruitment | Human CXCR5 | IC50 | > 79 µM | [3] |

| β-arrestin Recruitment | Human CXCR4 | IC50 | > 79 µM | [3] |

| β-arrestin Recruitment | Human CCR6 | IC50 | > 79 µM | [3] |

| β-arrestin Recruitment | Human APJ | IC50 | > 79 µM | [3] |

Effect of this compound on the Tumor Microenvironment

The CXCR6/CXCL16 axis is a key player in shaping the tumor microenvironment. Its antagonism by this compound is expected to have multifaceted effects on various components of the TME, including cancer cells, immune cells, and the extracellular matrix.

Direct Effects on Cancer Cells

The CXCR6/CXCL16 axis has been shown to promote the migration, invasion, and survival of cancer cells, particularly in prostate and breast cancer.[5][6] Stimulation of CXCR6 by CXCL16 can lead to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-9, and MMP-13, which degrade the extracellular matrix and facilitate invasion.[5][7]

Modulation of the Immune Infiltrate

CXCR6 is expressed on various immune cells, including T cells, and has been implicated in their recruitment and function within the tumor.[7] The CXCR6/CXCL16 axis can contribute to a pro-inflammatory microenvironment that, in some contexts, can support tumor growth.[8] By blocking this axis, this compound has the potential to alter the immune cell landscape within the tumor, although direct quantitative data on this compound's effect on immune cell infiltration is still emerging. Studies on the role of CXCR6 in T-cell function suggest that its blockade could impact anti-tumor immunity.[9][10]

Impact on Angiogenesis

The CXCR6/CXCL16 axis has been linked to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11] Inhibition of this pathway could therefore have anti-angiogenic effects, further contributing to the suppression of tumor growth.

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the intracellular signaling cascades initiated by CXCL16 binding to CXCR6. Key pathways implicated include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. The CXCR6/CXCL16 axis has been shown to activate this pathway in cancer cells.[12]

-

Src, FAK, and ERK1/2 Pathways: These signaling molecules are involved in cell migration, adhesion, and invasion. Their activation has been observed downstream of CXCR6 stimulation.[6]

-

PKC and PI3K Pathways: These pathways are involved in the cytoskeletal rearrangements necessary for cell motility.[5]

Below are diagrams illustrating the key signaling pathways affected by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's activity and its effects on the tumor microenvironment. Below are outlines for key experimental procedures.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to block the recruitment of β-arrestin to the CXCR6 receptor upon stimulation with CXCL16. The PathHunter® assay is a commonly used platform for this purpose.[13][14]

Materials:

-

PathHunter® CHO-K1 hCXCR6 β-arrestin cell line (e.g., from DiscoveRx)[2]

-

Cell culture medium (e.g., F12 nutrient mix with supplements)[2]

-

Recombinant human CXCL16

-

This compound

-

Assay buffer

-

Detection reagents (e.g., Galacton Star substrate)[13]

-

384-well white, solid-bottom assay plates

Procedure:

-

Cell Culture: Culture the PathHunter® CHO-K1 hCXCR6 β-arrestin cells according to the supplier's instructions.

-

Cell Plating: Seed the cells into 384-well plates at a predetermined density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Agonist Preparation: Prepare a solution of CXCL16 at a concentration that elicits a submaximal response (e.g., EC80).

-

Treatment: Add the diluted this compound to the cell plates and incubate for a specified time. Then, add the CXCL16 solution to all wells except for the negative control.

-

Incubation: Incubate the plates at 37°C for 90 minutes.

-

Detection: Add the detection reagent and incubate at room temperature for 60 minutes.

-

Data Acquisition: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

cAMP Signaling Assay

This assay determines the effect of this compound on the modulation of intracellular cyclic AMP (cAMP) levels following CXCR6 activation. HTRF® (Homogeneous Time Resolved Fluorescence) is a common technology for this assay.[15]

Materials:

-

CHO-K1 cells stably expressing human CXCR6

-

Cell culture medium

-

Forskolin (to stimulate cAMP production)

-

Recombinant human CXCL16

-

This compound

-

cAMP standard

-

HTRF® cAMP assay kit (e.g., from Cisbio)

-

384-well low-volume plates

Procedure:

-

Cell Culture and Plating: Culture and plate the CXCR6-expressing CHO-K1 cells as described for the β-arrestin assay.

-

Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of CXCL16.

-

Treatment: Pre-incubate the cells with the diluted this compound, followed by the addition of CXCL16 and forskolin.

-

Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Data Acquisition: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF®-compatible plate reader.

-

Data Analysis: Calculate the HTRF® ratio and determine the cAMP concentration from a standard curve. Calculate the percent inhibition by this compound and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo efficacy of this compound in inhibiting tumor growth.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or nude mice)

-

Human prostate (e.g., PC-3) or hepatocellular carcinoma (e.g., SK-HEP-1) cancer cell lines[1][8]

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the cancer cells and resuspend them in a mixture of media and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or flow cytometry to analyze the TME).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound is a potent and selective antagonist of the CXCR6 receptor that holds significant promise as a tool for dissecting the role of the CXCR6/CXCL16 axis in the tumor microenvironment. By inhibiting key signaling pathways involved in cancer cell proliferation, migration, and survival, and potentially modulating the immune landscape and angiogenesis within the tumor, this compound represents a promising candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the CXCR6/CXCL16 axis in cancer. Further studies are warranted to obtain more detailed quantitative data on the in vivo effects of this compound on the various components of the tumor microenvironment.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR6-CXCL16 axis promotes prostate cancer by mediating cytoskeleton rearrangement via Ezrin activation and αvβ3 integrin clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR6-CXCL16 Axis Promotes Breast Cancer by Inducing Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of CXCL16 in the Pathogenesis of Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CXCR6 is required for antitumor efficacy of intratumoral CD8+ T cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CXCR6 expressing T cells: Functions and role in the control of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CXCR6/CXCL16 functions as a regulator in metastasis and progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

Initial Characterization of ML339: A Selective CXCR6 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML339 is a potent and selective small-molecule antagonist of the human chemokine receptor CXCR6. Identified through high-throughput screening, this compound has emerged as a valuable chemical probe for investigating the physiological and pathological roles of the CXCR6/CXCL16 signaling axis. This guide provides a comprehensive overview of the initial characterization of this compound, including its biochemical and cellular activities, pharmacokinetic properties, and detailed experimental protocols for its synthesis and key functional assays.

Introduction

The C-X-C chemokine receptor type 6 (CXCR6) is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking, inflammation, and the tumor microenvironment.[1] Its sole known ligand is the chemokine CXCL16. The CXCR6/CXCL16 axis has been implicated in the pathogenesis of several diseases, including prostate cancer, hepatocellular carcinoma, and other inflammatory conditions.[2][3] The development of selective antagonists for CXCR6 is therefore of great interest for both basic research and therapeutic applications.

This compound, also known as probe compound 17, was identified from the NIH Molecular Library Small Molecule Repository as a first-in-class selective antagonist of CXCR6.[1][2] This document details the initial characterization of this compound, providing a technical resource for researchers working with this compound.

Quantitative Data Summary

The key in vitro pharmacological parameters of this compound are summarized in the table below. This data highlights its potency as a CXCR6 antagonist and its selectivity against other related chemokine receptors.

| Parameter | Value | Species | Assay Type | Reference |

| CXCR6 Antagonism | ||||

| IC₅₀ (β-arrestin recruitment) | 0.3 µM | Human | Cell-based | [1][4] |

| IC₅₀ (cAMP signaling) | 1.4 µM | Human | Cell-based | [1][4] |

| IC₅₀ (Overall) | 140 nM | Human | Not Specified | [4][5] |

| IC₅₀ (β-arrestin recruitment) | 18 µM | Mouse | Cell-based | [4][5] |

| Selectivity | ||||

| IC₅₀ vs. CXCR4 | > 79 µM | Human | Not Specified | [4][5] |

| IC₅₀ vs. CXCR5 | > 79 µM | Human | Not Specified | [4][5] |

| IC₅₀ vs. CCR6 | > 79 µM | Human | Not Specified | [2] |

| IC₅₀ vs. APJ Receptor | > 79 µM | Human | Not Specified | [4][5] |

| Other GPCRs | ||||

| Activity at 10 µM | Moderate | Human | Competitive Binding | [4] |

| (5-HT2B, DAT) | ||||

| Pharmacokinetics | ||||

| Plasma Protein Binding | High | Not Specified | In vitro | [4] |

| Plasma Stability | Good | Human | In vitro | [3][4] |

| Plasma Stability | Moderate | Mouse | In vitro | [3][4] |

| Cytotoxicity | ||||

| LC₅₀ (Fa2-N4 cells) | > 50 µM | Human | Cell-based | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCR6 signaling pathway that is inhibited by this compound and the general workflow for its initial characterization.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key functional assays used in its initial characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process as outlined in the scheme below.

Step i: Acylation To a solution of exo-tert-butyl-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate in dichloromethane (CH₂Cl₂) is added triethylamine (Et₃N), followed by the dropwise addition of 3,4,5-trimethoxybenzoyl chloride. The reaction mixture is stirred at room temperature for 2 hours.

Step ii: Deprotection The product from the previous step is dissolved in dichloromethane, and trifluoroacetic acid is added. The mixture is stirred at room temperature for 1 hour to remove the tert-butoxycarbonyl protecting group.

Step iii: Chloroacetylation To the resulting amine salt is added triethylamine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and chloroacetyl chloride in dichloromethane. The reaction is stirred at room temperature for 2 hours, yielding the chloroacetyl intermediate in 99% yield.

Step iv: Final Coupling The chloroacetyl intermediate is reacted with a suitable amine (B) in the presence of triethylamine in dichloromethane. The reaction is stirred for 18 hours at room temperature to yield this compound, with an overall yield of 24%.

β-Arrestin Recruitment Assay

The antagonism of CXCL16-induced β-arrestin recruitment to CXCR6 by this compound was assessed using a cell-based enzyme fragment complementation assay, such as the PathHunter® β-arrestin assay from DiscoveRx.

Principle: This assay utilizes cells co-expressing a ProLink™ (PK)-tagged CXCR6 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin. Upon activation of CXCR6 by its ligand CXCL16, β-arrestin is recruited to the receptor, leading to the complementation of the two β-galactosidase enzyme fragments (PK and EA). The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol:

-

Cell Culture: A stable cell line co-expressing the PK-tagged human CXCR6 receptor and EA-tagged β-arrestin is cultured in appropriate media.

-

Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates and incubated overnight.

-

Compound Addition: this compound is serially diluted in assay buffer and added to the cells. The plates are incubated for a pre-determined time to allow for compound binding.

-

Agonist Stimulation: An EC₈₀ concentration of human CXCL16 is added to the wells to stimulate β-arrestin recruitment.

-

Signal Detection: After incubation, the detection reagent containing the chemiluminescent substrate is added to each well. The plates are incubated at room temperature to allow for signal development.

-

Data Acquisition: Chemiluminescence is measured using a plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the signal obtained with CXCL16 alone. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

cAMP Signaling Assay

The effect of this compound on CXCL16-mediated inhibition of cyclic AMP (cAMP) production was evaluated. As CXCR6 is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels.

Principle: This assay measures the ability of this compound to block the CXCL16-induced decrease in forskolin-stimulated cAMP levels. A competitive immunoassay or a bioluminescence-based assay, such as the GloSensor™ cAMP Assay, can be used.

Protocol:

-

Cell Culture: A cell line expressing human CXCR6 is cultured and maintained.

-

Cell Plating: Cells are plated in a 384-well assay plate and incubated.

-

Compound and Forskolin Addition: this compound is pre-incubated with the cells, followed by the addition of forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Agonist Challenge: An EC₈₀ concentration of human CXCL16 is added to the wells to inhibit the forskolin-induced cAMP production.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or a bioluminescent reporter).

-

Data Analysis: The antagonist activity of this compound is determined by its ability to reverse the CXCL16-mediated decrease in cAMP levels. IC₅₀ values are calculated from the dose-response curves.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human CXCR6 receptor. Its discovery and initial characterization have provided the research community with a valuable tool to probe the biology of the CXCR6/CXCL16 axis. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in utilizing this compound in their studies of cancer, inflammation, and other diseases where CXCR6 signaling is implicated.

References

- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

ML339: A Potent and Selective Chemical Probe for the Chemokine Receptor CXCR6

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The chemokine receptor CXCR6, and its sole ligand CXCL16, play a critical role in inflammatory responses and have been implicated in the progression of various diseases, including cancer and HIV. The development of selective pharmacological tools to dissect the function of the CXCR6/CXCL16 axis is of significant interest. This technical guide provides a comprehensive overview of ML339, a first-in-class, potent, and selective small-molecule antagonist of the human CXCR6 receptor. This document details its discovery, biochemical and cellular activity, and provides established experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the CXCR6 signaling pathway.

Introduction

The C-X-C chemokine receptor 6 (CXCR6) is a G protein-coupled receptor (GPCR) that is expressed on a variety of immune cells, including T cells, natural killer (NK) cells, and NKT cells. Its ligand, CXCL16, exists in both a soluble and a transmembrane form, mediating cell migration and adhesion. The CXCR6/CXCL16 signaling axis has been shown to be involved in a range of physiological and pathological processes. Notably, this axis is implicated in the progression of several cancers, including prostate and hepatocellular carcinoma, by promoting cell migration, invasion, and metastasis[1][2][3]. Consequently, CXCR6 has emerged as a promising therapeutic target.

This compound was identified through a high-throughput screening (HTS) campaign of the NIH Molecular Library Small Molecule Repository (MLSMR) as a potent and selective antagonist of the human CXCR6 receptor[4][5]. It possesses an azabicyclononane scaffold and represents a valuable tool for elucidating the biological functions of CXCR6 and for validating this receptor as a therapeutic target[6].

Physicochemical Properties and In Vitro Activity of this compound

This compound is a selective antagonist of CXCR6 with an IC50 of 140 nM[7][8][9][10][11][12]. It effectively antagonizes both β-arrestin recruitment and cAMP signaling pathways induced by CXCL16 at the human CXCR6 receptor[7][8][9][11][12]. The compound exhibits significantly weaker activity at the murine CXCR6 receptor, highlighting a species-specific difference in its interaction with the receptor[7][8][9]. This compound demonstrates high selectivity for CXCR6 over other chemokine receptors such as CXCR4, CXCR5, and CCR6, as well as the apelin receptor (APJ)[7][8][9][11][12].

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Species | IC50/EC50 | Reference |

| CXCR6 Antagonism | |||

| CXCR6 (overall) | Human | 140 nM (IC50) | [7][8][9][10][11][12] |

| β-arrestin Recruitment | Human | 0.3 µM (IC50) | [4][5][7][8] |

| cAMP Signaling | Human | 1.4 µM (IC50) | [4][5][7][8] |

| β-arrestin Recruitment | Murine | 18 µM (IC50) | [5][7][8][9] |

| Selectivity | |||

| CXCR4 | Human | > 79 µM (IC50) | [7][8][9][12] |

| CXCR5 | Human | > 79 µM (IC50) | [7][8][9][12] |

| CCR6 | Human | > 79 µM (IC50) | [4] |

| Apelin Receptor (APJ) | Human | > 79 µM (IC50) | [7][8][9][11][12] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value/Observation | Reference |

| Plasma Protein Binding | High | [9] |

| Plasma Stability | Good in human plasma, moderate in mouse plasma | [3][9] |

| Cytotoxicity | Non-toxic to Fa2-N4 human liver cells (LC50 > 50 µM) | [9] |

CXCR6 Signaling Pathways

Upon binding of its ligand CXCL16, CXCR6 activates several downstream signaling cascades that influence cell migration, proliferation, and survival. This compound acts as an antagonist, blocking these CXCL16-induced signaling events. Key pathways include the PI3K/Akt/mTOR pathway and the ERK/MAPK pathway. Activation of these pathways can lead to cytoskeletal rearrangements, enhanced cell invasion, and proliferation.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on the information available from the discovery and characterization of this compound and related compounds.

In Vitro Assays